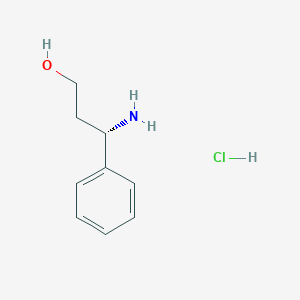

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-3-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSAJDGAYRBFPH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679261 | |

| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936499-93-3 | |

| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936499-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanol, γ-amino-, hydrochloride (1:1), (γS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride, also known as (S)-β-phenylalaninol, is an important compound in medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 82769-76-4 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (3S)-3-amino-3-phenylpropan-1-ol |

| Hazard Classification | Serious eye damage, skin irritation |

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride exhibits several biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways.

- Monoamine Oxidase Inhibition : Preliminary studies indicate that this compound may possess monoamine oxidase (MAO) inhibitory activity, which is crucial for the modulation of neurotransmitter levels in the brain. Compounds similar to (S)-3-amino-3-phenylpropan-1-ol have shown selective inhibition towards MAO-A, which could be beneficial in treating mood disorders .

- Impact on Cell Signaling : The compound has been implicated in modulating the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a significant role in cell proliferation and survival. By influencing this pathway, (S)-3-amino-3-phenylpropan-1-ol hydrochloride may contribute to anti-cancer effects by inhibiting the activity of protein kinase B (PKB) .

Biological Effects

The biological effects of (S)-3-amino-3-phenylpropan-1-ol hydrochloride can be summarized as follows:

- Anticancer Activity : Studies have suggested that compounds targeting the PI3K pathway can inhibit cancer cell growth and induce apoptosis. This suggests a potential role for (S)-3-amino-3-phenylpropan-1-ol hydrochloride in cancer therapy .

- Neuroprotective Effects : By inhibiting MAO-A, the compound may help in increasing levels of serotonin and norepinephrine, contributing to neuroprotective effects that could alleviate symptoms of depression and anxiety .

Case Study 1: Antidepressant Potential

A study investigated the effects of various amino alcohols on MAO activity. Results indicated that (S)-3-amino-3-phenylpropan-1-ol showed comparable inhibition to standard MAO inhibitors like clorgyline, suggesting its potential utility as an antidepressant .

Case Study 2: Cancer Cell Proliferation

Research focused on the PI3K pathway revealed that compounds similar to (S)-3-amino-3-phenylpropan-1-ol could effectively inhibit cancer cell proliferation. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with this compound .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(S)-3-Amino-3-phenylpropan-1-ol hydrochloride is primarily utilized as a chiral building block in the synthesis of pharmaceuticals and complex organic molecules. Its ability to introduce chirality into synthetic pathways is crucial for developing enantiomerically pure compounds, which are often required for biological activity.

Synthetic Routes

The synthesis of (S)-3-Amino-3-phenylpropan-1-ol typically involves:

- Asymmetric Reduction : The reduction of 3-phenylpropanal or 3-phenylpropanone using chiral catalysts.

- Reductive Amination : Reaction with ammonia or amine sources in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

Pharmaceutical Applications

Drug Development

This compound plays a significant role in the synthesis of several pharmaceutical intermediates. Notably, it is involved in the production of drugs such as:

- Fluoxetine : An antidepressant that is widely used for treating depression and anxiety disorders.

- Nisoxetine and Tomoxetine : These are selective norepinephrine reuptake inhibitors (NRIs) used in various therapeutic applications.

Case Study: Fluoxetine Synthesis

A study demonstrated that (S)-3-Amino-3-phenylpropan-1-ol hydrochloride serves as a core intermediate in the synthesis of fluoxetine. The compound's stereochemistry is critical for the drug's efficacy and safety profile, emphasizing its importance in medicinal chemistry .

Biological Research

Enzyme Mechanisms

In biological research, (S)-3-Amino-3-phenylpropan-1-ol hydrochloride is used to study enzyme mechanisms and interactions. Its functional groups enable it to act as a substrate for various enzymatic reactions, allowing researchers to explore biochemical pathways and enzyme kinetics.

Industrial Applications

Production of Fine Chemicals

The compound is also utilized in the production of fine chemicals and as a precursor for various industrial processes. Its versatility allows it to be employed in creating specialty chemicals that are essential for numerous applications across different industries.

Table 1: Comparison of Pharmaceutical Applications

| Compound | Role | Therapeutic Use |

|---|---|---|

| Fluoxetine | Core Intermediate | Antidepressant |

| Nisoxetine | Norepinephrine Reuptake Inhibitor | Treatment for ADHD |

| Tomoxetine | Norepinephrine Reuptake Inhibitor | Treatment for depression |

Table 2: Synthetic Methods Overview

| Method | Description |

|---|---|

| Asymmetric Reduction | Reduction using chiral catalysts |

| Reductive Amination | Reaction with ammonia/amine under reducing conditions |

Preparation Methods

Asymmetric Reduction of Precursors

One of the primary synthetic routes to (S)-3-Amino-3-phenylpropan-1-ol hydrochloride involves the asymmetric reduction of the corresponding ketone or aldehyde precursors, such as 3-amino-3-phenylpropanal or related derivatives.

- Reaction Details:

The reduction is typically catalyzed by chiral catalysts (e.g., chiral copper(II) complexes) under controlled temperature and pressure to ensure high enantioselectivity. Ammonia or protected amines serve as the amino source in the amination step. - Enantiomeric Purity:

Use of chiral catalysts or resolution agents like tartaric acid derivatives helps in obtaining the (S)-enantiomer with enantiomeric excess (ee) values often exceeding 90%. - Hydrochloride Salt Formation:

The free base is subsequently converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability. Crystallization in polar solvents such as ethanol/water mixtures further improves enantiomeric purity.

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Amination | Chiral Cu(II) catalyst, NH₃, 50°C | 65–75 | 90–95% |

| Salt Formation | HCl (g), ethanol, 0°C | >90 | 98% (after recrystallization) |

Source: Benchchem synthesis overview adapted for (R)-3-amino-2-phenylpropan-1-ol hydrochloride, applicable analogously to (S)-isomer with appropriate chiral catalysts.

Resolution via Chiral Amine Salts

Another widely used approach is the resolution of racemic mixtures of 3-hydroxy-3-phenylpropan-1-ol derivatives by forming diastereomeric salts with chiral amines.

- Process:

The racemic alcohol is first acylated with phthalic anhydride to form a phthalic semiester intermediate. This intermediate is then resolved by reaction with a chiral amine (e.g., (S)- or (R)-1-phenylethylamine), which forms diastereomeric salts separable by crystallization. - Reaction Conditions:

The acylation is conducted in solvents such as alcohols, ethers, or aromatics at 50–70°C. After resolution, the enantiomerically pure semiester is converted back to the free amino alcohol by reaction with an amine under phase transfer catalysis or iodide exchange catalysis. - Purification:

Post-reaction, the mixture is acidified to pH 2–3 with aqueous HCl, extracted with organic solvents (e.g., toluene, ethyl acetate), washed, and crystallized using alkanes like cyclohexane to yield pure enantiomers.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Acylation of racemic alcohol | Phthalic anhydride, pyridine, o-xylene | 60–65 | 4 hours stirring |

| Resolution | Chiral amine (e.g., 1-phenylethylamine) | Room temp | Formation of diastereomeric salts |

| Isolation and purification | Acidification (HCl), extraction, crystallization | Room temp | Use of cyclohexane for precipitation |

Source: European patent EP2060559A1 detailing resolution and purification steps for enantiomerically pure 3-hydroxy-3-arylpropan-1-ol derivatives.

Multi-Step Synthesis via Claisen Condensation and Reduction

A more complex synthetic route involves multi-step transformations starting from acetophenone:

- Step a: Claisen condensation of acetophenone with ethyl formate produces benzoylacetaldehyde sodium salt.

- Step b: Condensation of benzoylacetaldehyde sodium salt with methylamine hydrochloride yields 1-phenyl-3-methylamino-1-propen-1-one.

- Step c: Reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride in glacial acetic acid affords 3-methylamino-1-phenyl-1-propanol.

- Workup: The product solution is treated with sodium hydroxide, extracted with ethyl acetate, and solvents evaporated to isolate the amino alcohol.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Claisen condensation | Acetophenone, ethyl formate | Ambient | Formation of benzoylacetaldehyde salt |

| Condensation | Benzoylacetaldehyde salt, methylamine hydrochloride | Ambient | Formation of propenone intermediate |

| Reduction | Sodium borohydride, glacial acetic acid | 1–15 | Controlled addition of reducing agent |

| Workup | NaOH addition, ethyl acetate extraction | Ambient | Isolation of amino alcohol |

Source: US patent US20040102651A1 describing fluoxetine precursor synthesis, adaptable for (S)-3-amino-3-phenylpropan-1-ol derivatives.

Notes on Enantiomeric Purity and Industrial Scale-Up

- Enantiomeric purity is critical for biological activity; thus, asymmetric catalysis or resolution methods are preferred.

- Industrial production often employs hydrogenation reactors with chiral catalysts under optimized temperature and pressure to maximize yield and purity.

- Hydrochloride salt formation enhances aqueous solubility and stability, facilitating handling and formulation.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Resolving Agent | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Asymmetric Reduction | Reduction of aldehyde/ketone precursor | Chiral Cu(II) catalyst | 65–75 | 90–95% | High enantioselectivity, scalable | Requires chiral catalyst |

| Resolution via Chiral Amine | Acylation → Resolution → Deprotection | Chiral amine (e.g., 1-phenylethylamine) | Variable | >98% after recrystallization | High purity, well-established | Multi-step, time-consuming |

| Multi-step Claisen Condensation | Claisen condensation → condensation → reduction | No chiral catalyst (racemic) | Moderate | Requires further resolution | Access to intermediates | More complex, racemic mixture |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing (S)-3-Amino-3-phenylpropan-1-ol hydrochloride, and how is enantiomeric purity maintained?

- Methodological Answer : The synthesis typically involves two key steps: (1) amination of a propanol intermediate using chiral catalysts or resolving agents to ensure stereochemical control, and (2) hydrochloride salt formation via reaction with HCl. For example, analogous syntheses of chiral amino alcohols employ isopropylamine and controlled reaction conditions to minimize racemization . Enantiomeric purity is validated using chiral HPLC or polarimetry.

Q. Which analytical techniques are essential for characterizing structural integrity and enantiomeric excess?

- Methodological Answer : Critical techniques include:

- Chiral HPLC : To quantify enantiomeric excess (e.g., using a Chiralpak® column with UV detection) .

- NMR Spectroscopy : For structural confirmation, particularly - and -NMR to verify the absence of impurities .

- X-ray Crystallography : To resolve absolute stereochemistry when crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Lab coats, gloves, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. How do the solubility properties of this hydrochloride salt impact experimental design?

- Methodological Answer : The hydrochloride form enhances aqueous solubility, making it suitable for biological assays. However, pH adjustments (e.g., buffering to pH 4–6) may be necessary to prevent precipitation in media .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed yields during hydrochloride salt formation?

- Methodological Answer : Yield discrepancies often arise from incomplete protonation or competing side reactions. Strategies include:

- Stoichiometric Optimization : Adjust HCl equivalents and monitor pH during salt formation.

- Purification Techniques : Use recrystallization or ion-exchange chromatography to isolate the pure hydrochloride salt .

Q. What strategies optimize the compound’s stability in biological assays under varying pH conditions?

- Methodological Answer : Stability can be enhanced by:

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in degassed buffers.

- Buffer Selection : Use phosphate or acetate buffers (pH 4–6) to minimize hydrolysis .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how are these interactions validated?

- Methodological Answer : The (S)-enantiomer may exhibit higher receptor-binding affinity due to spatial compatibility. Validation methods include:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics.

- Molecular Docking Simulations : To predict interactions with target proteins (e.g., GPCRs) .

Q. What side reactions occur during synthesis, and how can they be mitigated?

- Methodological Answer : Common side reactions include:

- Racemization : Mitigated by using low temperatures (<0°C) during amination.

- By-product Formation : Controlled by stepwise addition of reagents and inert atmosphere use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.